N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7-13-14-11(17)15(7)10-5-3-4-9(6-10)12-8(2)16/h3-6H,1-2H3,(H,12,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHYXVKJVZTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide typically involves the reaction of 3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography using an appropriate solvent system .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide exhibit significant antimicrobial properties. A study on derivatives of 3-methyl-5-sulfanyl-4H-1,2,4-triazole showed promising results against various bacterial strains. The effectiveness of these compounds suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Case Study : A derivative was tested for its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
2. Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Compounds with similar structures have demonstrated antioxidant activity comparable to Trolox, a well-known antioxidant standard. The IC50 value for one such analogue was reported at 29 μM, indicating a strong potential for use in formulations aimed at reducing oxidative stress .
Data Table: Antioxidant Activity Comparison
Agricultural Applications
1. Fungicidal Properties
The triazole moiety in this compound is known for its fungicidal properties. Research has shown that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.
Case Study : A series of experiments demonstrated that triazole derivatives effectively reduced the growth of fungal pathogens in crops like wheat and barley. The application of these compounds could lead to more effective fungicides with lower environmental impact compared to traditional chemicals.
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use as a precursor in synthesizing novel materials with specific electronic or optical properties.
Case Study : Researchers have explored the use of this compound in creating conductive polymers that could be utilized in electronic devices. The incorporation of triazole groups enhances the conductivity and stability of the materials.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electron-Withdrawing vs. Methoxy () and dimethylamino () groups improve solubility and membrane permeability via electron donation .
Thiol/Sulfanyl Functionality :
- The 5-sulfanyl group in the target compound and enables disulfide bonding or metal coordination, critical for enzyme inhibition (e.g., carbonic anhydrase) .
Aromatic Diversity :
- Pyridinyl () and furanyl () substituents introduce heteroaromaticity, enhancing π-π stacking with protein active sites .
Physicochemical Properties
- Solubility: Methoxy and dimethylamino groups () increase aqueous solubility (LogP: 2.1–2.5) compared to chlorophenyl derivatives (LogP: 3.8–4.2) .
- Thermal Stability : Methyl and ethyl substituents () elevate melting points (119–121°C vs. 105–110°C for unsubstituted analogs) due to crystallinity .
Biological Activity
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and data tables.
- Molecular Formula : C11H12N4OS
- Molecular Weight : 248.3 g/mol
- CAS Number : 137582-02-6
The compound features a triazole ring, which is often associated with various pharmacological activities, including antimicrobial and anticancer effects.
Antibacterial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, studies on related triazole derivatives have shown effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | E. coli |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
The Minimum Inhibitory Concentration (MIC) values for this compound are yet to be determined but are anticipated to be competitive based on the activity of similar compounds .
Antifungal Activity
The triazole scaffold is also known for its antifungal properties. Compounds similar to this compound have been reported to inhibit fungal growth effectively. For example:
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| This compound | TBD | TBD |
| Control (Fluconazole) | 0.5 | Candida albicans |
The specific antifungal efficacy of this compound remains to be fully characterized but is expected to align with the known activity of triazole derivatives .
Anticancer Activity
Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Case Study: Triazole Derivatives in Cancer Treatment
A study evaluated various triazole derivatives for their anticancer properties against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Control (Doxorubicin) | 0.1 | MCF7 |
These findings suggest that this compound may possess significant anticancer activity warranting further investigation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide and its analogs?
- Methodology : Use a reflux-based condensation reaction with equimolar concentrations of triazole and acetamide precursors. Catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours improve yield . Post-reaction, isolate the product via ice-water quenching, acidification, and recrystallization in ethanol. For analogs, substitute phenyl or heteroaryl groups during precursor synthesis (e.g., chloroacetyl chloride coupling with aminothiazoles) .
- Key Considerations : Monitor reaction progress via TLC; optimize catalyst ratios to avoid side products.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology :
- NMR : Analyze and NMR to verify substituent positions on the triazole and phenyl rings.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve electron density maps and confirm stereochemistry .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS).
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Anti-exudative Activity : Employ carrageenan-induced paw edema models in rodents at 10 mg/kg, comparing efficacy to diclofenac sodium .
- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Data Interpretation : Compare dose-response curves and statistical significance (ANOVA, p < 0.05).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s electron density distribution?
- Methodology : Refine X-ray data using SHELXL to model disorder in sulfanyl or methyl groups. Apply restraints for thermal parameters and validate via R-factor convergence (< 5%) .
- Challenge : Overlapping electron density in the triazole ring may require iterative refinement cycles.
Q. What structure-activity relationship (SAR) trends govern its anti-exudative or antiproliferative effects?
- Analysis :
- Substituent Effects : Compare analogs with halogenated phenyl or furan groups (e.g., 4-fluorophenyl increases lipophilicity and bioavailability) .
- Triazole Modifications : Replace sulfanyl with methoxy or amino groups to assess impact on receptor binding .
- Tools : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (LogP), and cytochrome P450 interactions.
- Docking Studies : Target Raf kinase or angiotensin receptors based on structural analogs (e.g., brezivaptan’s receptor antagonism) .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy?
- Case Study : If in vitro antiproliferative activity (IC = 5 µM) lacks in vivo translation:
- Hypothesis : Poor bioavailability or metabolic instability.
- Testing : Perform hepatic microsome assays to assess metabolic stability and formulate nanoparticle carriers for improved delivery.
Q. How does the compound interact with multi-target pathways (e.g., kinase inhibition and anti-inflammatory activity)?
- Approach : Use phosphoproteomics (LC-MS/MS) to identify kinase substrates and ELISA to quantify cytokine suppression (e.g., TNF-α, IL-6) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
